molecular formula C11H7NO3 B010353 1-Nitro-2-naphthaldehyde CAS No. 101327-84-8

1-Nitro-2-naphthaldehyde

Cat. No.: B010353
CAS No.: 101327-84-8
M. Wt: 201.18 g/mol
InChI Key: XQIMHJNMEFIADP-UHFFFAOYSA-N
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Description

1-Nitro-2-naphthaldehyde is an organic compound that is used in scientific research for various purposes. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in the field of chemistry and biochemistry due to its unique properties.

Scientific Research Applications

  • Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a related compound, is used as a building block for developing fluorescent chemosensors for cations, anions, and toxic species, with potential applications in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).

  • Optical Storage Devices : 1-Nitro-2-naphthaldehyde's photorearrangement to nitroso acid is utilized in two-photon three-dimensional optical storage devices (Dvornikov et al., 1998).

  • Detection of Metal Ions : A new reagent derived from it, 2-hydroxy-3-nitrosonaphthalene-1-carbaldehyde, effectively determines metal ions, especially cobalt(II), in wastewater (Nurmukhammadov et al., 2014).

  • Pharmaceutical Applications : Novel cycloadducts like (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one have potential pharmaceutical applications (Kariuki et al., 2022).

  • Asymmetric Catalysis : L-prolinamides and (S)-1,1′-Bi-2-naphthol are used as organocatalysts in asymmetric Michael addition of aldehydes to nitroalkenes, yielding high yields and enantiomeric excesses (Naziroğlu et al., 2012).

  • Coordination Chemistry : The coordination behavior of 2-hydroxy-1-naphthaldehyde-N(4)-phenylthiosemicarbazone varies with geometry, affecting the formation of metal complexes (Prabhakaran et al., 2011).

  • Laser Flash Photolysis : Laser excitation of 3-nitro-7a,15-methanonaphtho[1',2':6,7][1,3]oxazepino[3,2-a]indole derivatives produces short-lived photogenerated species absorbing in the visible spectrum (Ragaitė et al., 2014).

  • Environmental Monitoring : An amine-functionalized conjugate material derived from it effectively detects and adsorbs ultra-trace levels of nitrite in wastewater, with high reusability (Awual et al., 2019).

  • Green Chemistry : Efficient and environmentally benign methods synthesize biologically active derivatives using this compound and related compounds (Reddy et al., 2016).

Biochemical Analysis

Biochemical Properties

It is known that upon irradiation with UV light, 1-Nitro-2-naphthaldehyde gets transformed into the corresponding nitroso acid . This transformation could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Molecular Mechanism

It is known that upon UV irradiation, it transforms into the corresponding nitroso acid . This transformation could potentially lead to various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms have not been reported yet.

Properties

IUPAC Name

1-nitronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIMHJNMEFIADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404435
Record name 1-Nitro-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101327-84-8
Record name 1-Nitro-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-nitro-2-naphthaldehyde useful in analyzing water samples?

A: this compound is a highly reactive derivatizing agent, particularly valuable for analyzing trace levels of alkylhydrazines in water. [] These compounds, often found as industrial pollutants, pose potential environmental risks. The aldehyde group of this compound reacts with the hydrazine group of the analytes, forming stable derivatives detectable by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [] This derivatization significantly enhances the detection sensitivity, enabling the quantification of alkylhydrazines at extremely low concentrations in environmental samples. []

Q2: How does this compound contribute to the development of new antimicrobial agents?

A: this compound serves as a crucial building block in the synthesis of novel unsymmetrical Schiff bases. [] Researchers utilize a two-step process: first reacting this compound with substituted 2-aminophenols to form Schiff bases. [] Then, they selectively reduce the nitro group to an amine, followed by condensation with 2-hydroxybenzaldehyde to generate the final unsymmetrical Schiff base ligands. [] These synthesized compounds have shown promising results as potential antimicrobial agents against various bacterial and fungal strains. []

Q3: Can you explain the role of this compound in creating compounds with potential antitumor activity?

A: this compound plays a key role as a precursor in the multi-step synthesis of 4-phenyl-1-(1′-nitro-2′-naphthaldehyde)-thiosemicarbazone (HTSC5). [] This compound, along with other thiosemicarbazone ligands, is used to form palladium(II) bis-chelate complexes. [] These complexes have demonstrated promising antiproliferative activity against various human tumor cell lines in vitro, suggesting their potential as anti-cancer agents. []

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